molecular formula C18H15F2N3O5S2 B2444413 (Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-25-5

(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2444413
CAS No.: 865248-25-5
M. Wt: 455.45
InChI Key: CPWPSBURIUVMIQ-PYCFMQQDSA-N
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Description

(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H15F2N3O5S2 and its molecular weight is 455.45. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Methodologies

Research has demonstrated innovative approaches to synthesizing complex molecules, leveraging catalysts and specific reaction conditions to achieve desired products with high yields and selectivity. For instance, Kalhor (2015) outlined a one-pot synthesis method for creating novel compounds using nano-Copper Y Zeolite as an efficient and environmentally friendly catalyst, potentially applicable to the synthesis of fungicides and new sulfur-bearing peptide derivatives (Kalhor, 2015).

Catalysis and Reaction Mechanisms

N-Heterocyclic carbenes have been identified as versatile catalysts in transesterification and acylation reactions, suggesting a pathway for modifying esters and alcohols. Grasa et al. (2003) demonstrated the use of imidazol-2-ylidenes in catalyzing these reactions, highlighting the potential for efficient ester formation and the modification of alcohol functionalities in complex organic molecules (Grasa, Gueveli, Singh, & Nolan, 2003).

Antimicrobial and Anticancer Agents

The synthesis of benzothiazole derivatives has been explored for their potential as anticancer and antimicrobial agents. Research by Osmaniye et al. (2018) focused on synthesizing benzothiazole acylhydrazones to investigate their anticancer activities, showcasing the broad applicability of such compounds in medicinal chemistry (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Molecular Docking and Inhibition Studies

The exploration of novel thiazole derivatives for their enzymatic inhibition capabilities highlights the intersection of chemistry and biology. Babar et al. (2017) synthesized a series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant α-glucosidase and β-glucosidase inhibition, indicating potential applications in treating diabetes or other metabolic disorders (Babar, Yar, Tarazi, Duarte, Alshammari, Gilani, Iqbal, Munawwar, Alves, & Khan, 2017).

Properties

IUPAC Name

ethyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O5S2/c1-2-28-15(24)9-23-13-7-6-10(30(21,26)27)8-14(13)29-18(23)22-17(25)16-11(19)4-3-5-12(16)20/h3-8H,2,9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWPSBURIUVMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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